

Physicochemical properties of Furazidine powder

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Compound of Interest

Compound Name: *Furazidine*

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An In-depth Technical Guide to the Physicochemical Properties of **Furazidine** Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazidine, also known by the synonym Furagin, is a synthetic antibacterial agent belonging to the nitrofuran class of medicines.^{[1][2]} It is primarily utilized in the treatment and prophylaxis of acute and uncomplicated lower urinary tract infections, where it exerts a broad-spectrum activity against various Gram-positive and Gram-negative pathogens.^{[1][3]} Like other nitrofuran derivatives, **Furazidine** is a prodrug, meaning it requires metabolic activation within the target bacterial cell to become active.^{[4][5]}

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) like **Furazidine** is fundamental to drug development. These properties govern its stability, solubility, dissolution rate, bioavailability, and ultimately, its therapeutic efficacy and safety. This technical guide provides a detailed overview of the core physicochemical characteristics of **Furazidine** powder, outlines standard experimental protocols for their determination, and illustrates key concepts through workflow and pathway diagrams.

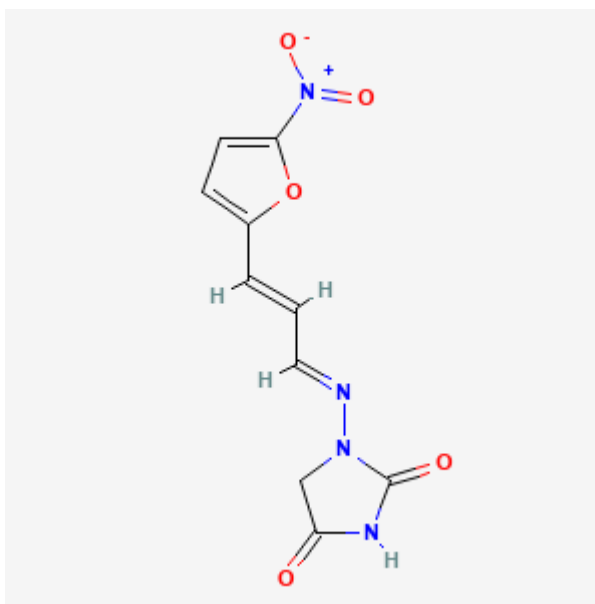
Chemical and Physical Properties

Furazidine is a yellow or orange-yellow, bitter-tasting, fine crystalline powder.^{[6][7]} Its fundamental chemical identifiers and physical properties are summarized in the tables below.

Chemical Identity

Identifier	Value
Chemical Name	1-[[[(1E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino]imidazolidine-2,4-dione[8][9]
Synonyms	Furagin, Akritoin, F-35, NF-416[8][10][11]
CAS Number	1672-88-4[2][8]
Molecular Formula	C ₁₀ H ₈ N ₄ O ₅ [2][12]
Molecular Weight	264.19 g/mol [2][7][9]

Chemical Structure



Physicochemical Data

Property	Value	Source(s)
Melting Point	267-270 °C (with decomposition)	[2][8][13]
pKa (Predicted)	7.79 ± 0.10	[2][8]
LogP (Predicted)	0.74	[14]
Density (Predicted)	1.61 g/cm ³	[2]
Appearance	Yellow to orange-yellow crystalline powder	[6][7]

Solubility Profile

Furazidine is characterized by its limited solubility in water and many common organic solvents.[6] This low solubility is a critical factor influencing its formulation and bioavailability.

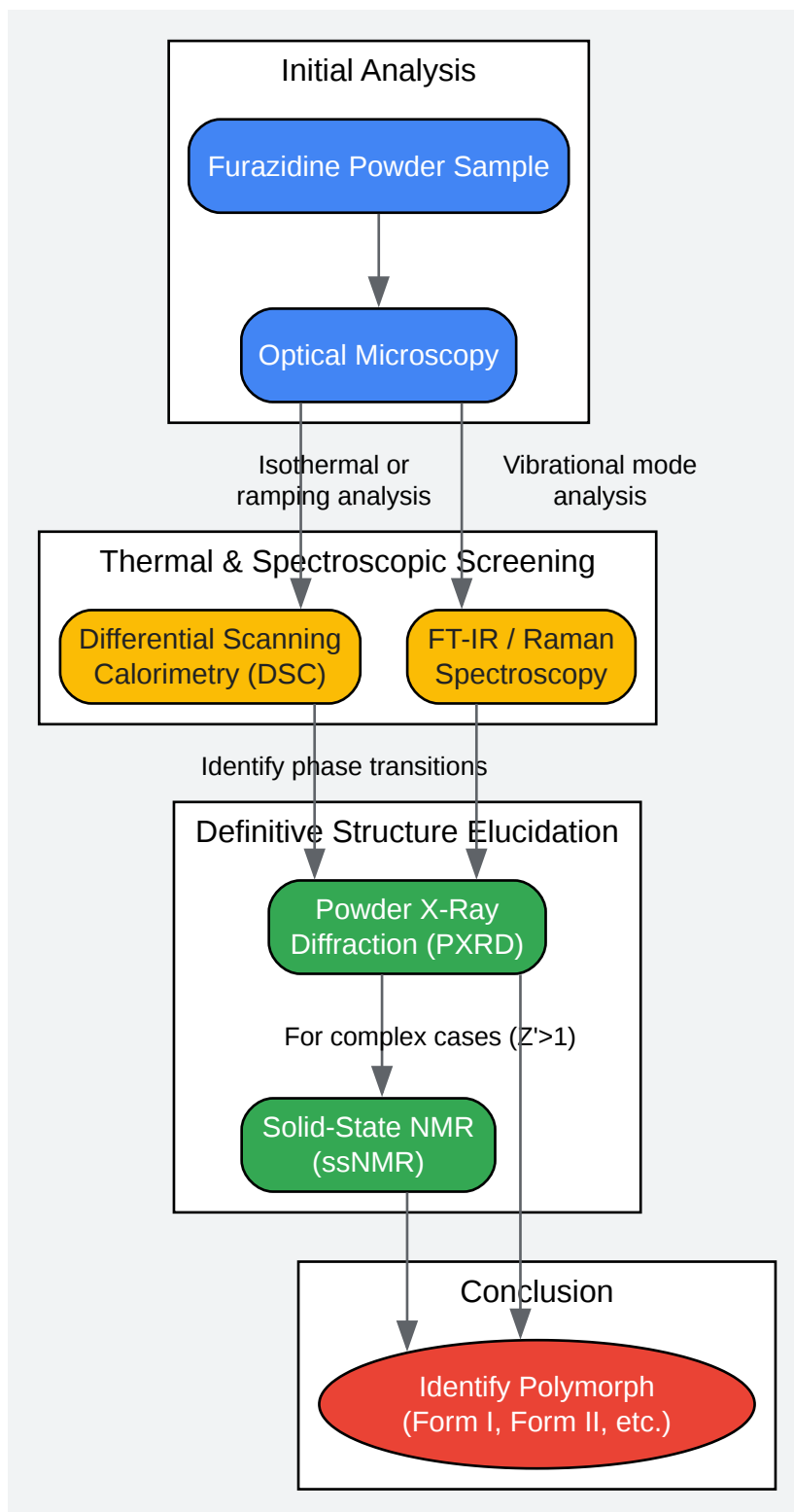
Solvent	Qualitative Solubility	Source(s)
Water	Very slightly soluble	[6]
Ethanol (96%)	Very slightly soluble	[6]
Methanol	Slightly soluble	[8][10]
Acetone	Slightly soluble	[6]
Dimethyl Sulfoxide (DMSO)	Slightly soluble (10 mg/mL)	[10][11]
Dimethylformamide (DMF)	Hardly soluble	[6]
Chloroform	Practically insoluble	[6]
Benzene	Practically insoluble	[6]

Crystalline Structure and Polymorphism

The solid-state properties of an API are crucial for manufacturing and stability. **Furazidine** is known to exist in at least two distinct crystalline polymorphic forms, designated Form I and Form II.[15][16]

- Form I: Crystallizes in the $P2_1/c$ space group and features two symmetry-independent molecules in its asymmetric unit ($Z' = 2$).[\[15\]](#)[\[17\]](#)
- Form II: Crystallizes in the $P1$ space group with a single molecule in the asymmetric unit ($Z' = 1$).[\[15\]](#)[\[18\]](#)

These polymorphs are constructed from different molecular conformers and exhibit unique intermolecular interactions, which can influence their physical properties such as melting point, solubility, and dissolution rate.[\[15\]](#) The existence of polymorphism necessitates strict control during the manufacturing process to ensure batch-to-batch consistency. In addition to the neat polymorphs, **Furazidine** can also form solvates, including with tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).[\[17\]](#)



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Caption: Workflow for the identification and characterization of **Furazidine** polymorphs.

Stability Profile

Furazidine powder is reported to be hygroscopic and requires storage in dry, controlled conditions, typically under refrigeration or frozen (-20°C).[2][8][10] Thermal analysis indicates that both known polymorphs are stable until they begin to decompose near their melting point of approximately 288-289°C.[17] As with other nitrofurans, the core chemical structure is relatively stable.[19] Stability studies are essential to determine appropriate storage conditions and shelf-life and to identify potential degradation products.

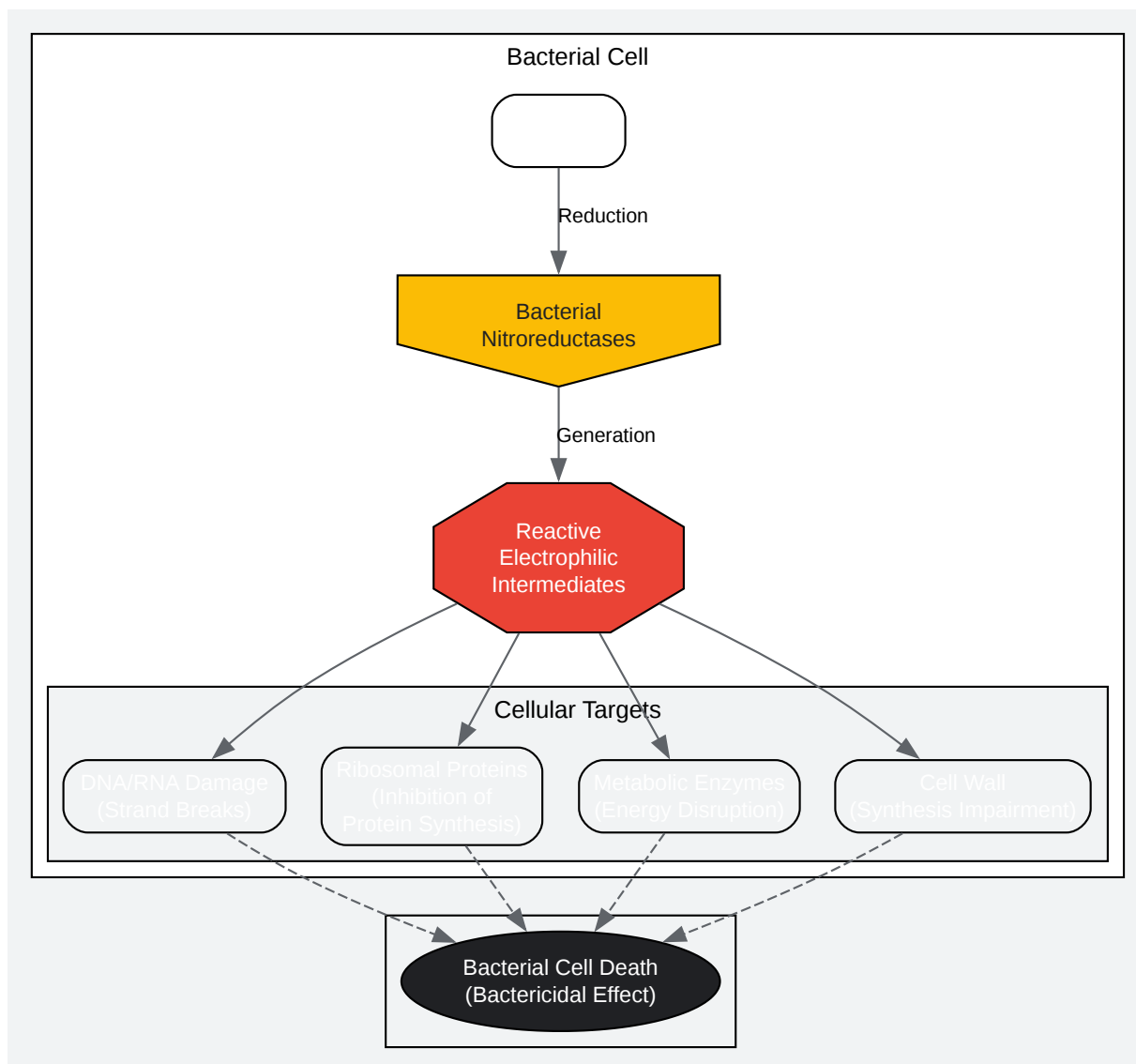
Mechanism of Action

Furazidine's antibacterial effect is a multi-faceted process that relies on its activation within the bacterial cell.[4] This selective activation is a key feature of its mechanism.

- Cellular Uptake and Activation: **Furazidine** passively diffuses into the bacterial cell.
- Reduction by Nitroreductases: Inside the bacterium, flavoproteins known as nitroreductases (e.g., NfsA, NfsB) reduce the 5-nitro group of **Furazidine**. [5][20] This step is crucial and does not occur efficiently in mammalian cells, contributing to the drug's selective toxicity.[4]
- Generation of Reactive Intermediates: The reduction process generates a series of highly reactive electrophilic intermediates.[4][21]
- Multi-Target Damage: These reactive molecules non-specifically attack multiple targets within the cell, leading to a bactericidal or bacteriostatic effect depending on the concentration.[1][5] The primary targets include:
 - Bacterial DNA and RNA: Intermediates bind covalently to nucleic acids, causing strand breakage and inhibiting replication and transcription.[4]
 - Ribosomal Proteins: The drug damages ribosomal proteins, leading to the complete inhibition of protein synthesis.[5][22]
 - Metabolic Enzymes: Key enzymes in carbohydrate metabolism and the citric acid cycle are inhibited, disrupting cellular respiration and energy production.[20][21]

- Cell Wall: Synthesis of the bacterial cell wall can be impaired, weakening its structural integrity.[4]

This multi-target mechanism makes it difficult for bacteria to develop resistance.[5]



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Caption: Antimicrobial mechanism of action of **Furazidine** within a bacterial cell.

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physicochemical properties of a pharmaceutical powder like **Furazidine**. These protocols are based on common pharmacopeial methods (e.g., USP, Ph. Eur.) and established laboratory techniques.

Melting Point Determination (Capillary Method)

- Objective: To determine the temperature range over which the crystalline powder transitions to a liquid state.
- Apparatus: Digital melting point apparatus, capillary tubes (closed at one end).
- Procedure:
 1. Ensure the **Furazidine** powder is dry and finely powdered.
 2. Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
 3. Place the tube into the heating block of the apparatus.
 4. Set a heating ramp rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the expected melting point (267-270 °C).[2]
 5. Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point).
 6. Note any decomposition (e.g., charring, gas evolution) observed during the process.
 7. Perform the measurement in triplicate and report the mean range.

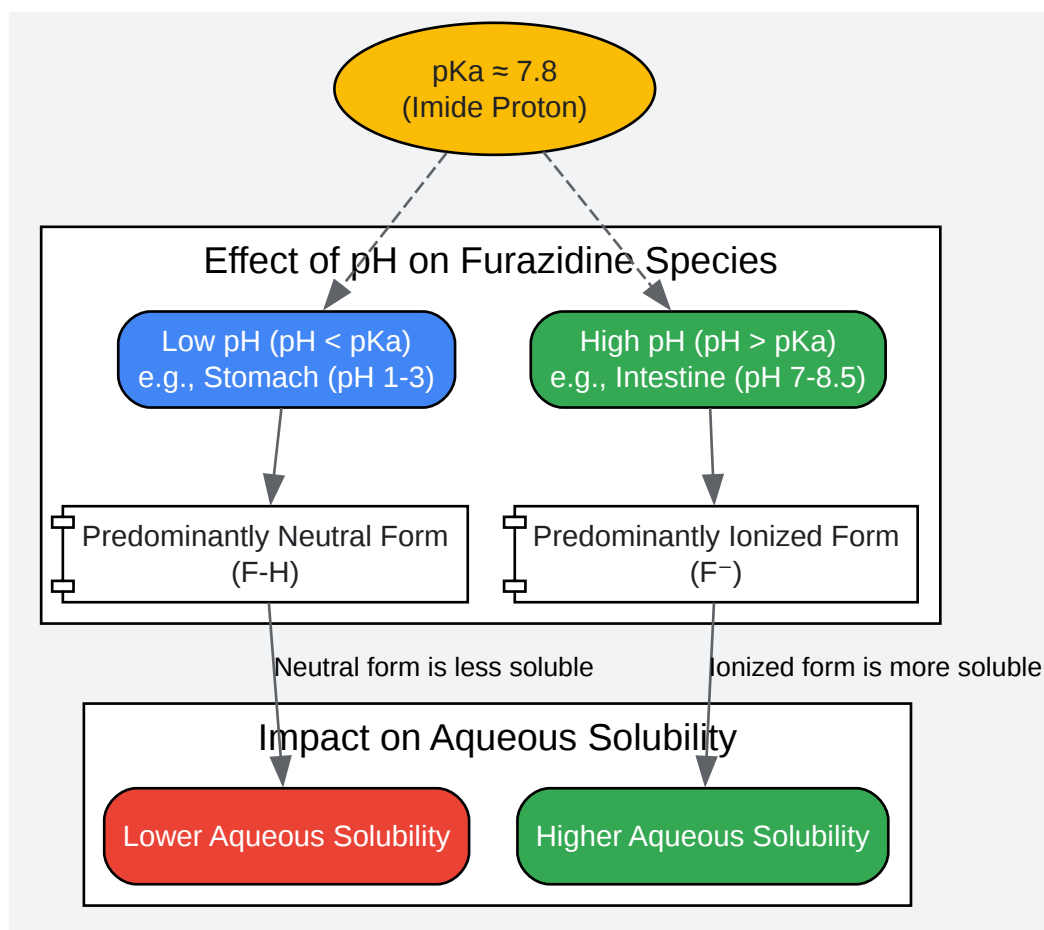
Equilibrium Solubility Determination (Shake-Flask Method)

- Objective: To quantify the solubility of **Furazidine** in various solvents at a specified temperature (e.g., 25 °C or 37 °C).
- Apparatus: Orbital shaker with temperature control, vials, centrifuge, analytical balance, HPLC-UV or UV-Vis spectrophotometer.
- Procedure:
 1. Add an excess amount of **Furazidine** powder to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).[\[6\]](#)[\[10\]](#)
 2. Seal the vials securely to prevent solvent evaporation.
 3. Place the vials in an orbital shaker set to a constant temperature and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 4. After agitation, allow the vials to stand to let undissolved solids settle.
 5. Withdraw a sample from the supernatant and clarify it by centrifugation (e.g., 15 minutes at 10,000 rpm) or filtration through a 0.22 µm syringe filter compatible with the solvent.
 6. Dilute the clarified supernatant with an appropriate mobile phase or solvent.
 7. Quantify the concentration of dissolved **Furazidine** using a validated analytical method (e.g., HPLC-UV) against a standard curve.
 8. Express the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

- Objective: To determine the acid dissociation constant (pKa) of **Furazidine**, which is critical for predicting its ionization state and solubility at different pH values.
- Apparatus: Autotitrator or manual titration setup with a calibrated pH meter and electrode, burette, beaker, magnetic stirrer.
- Procedure:

1. Prepare a solution of **Furazidine** of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).
2. Begin stirring the solution and record the initial pH.
3. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if the compound is basic, or a strong base (e.g., 0.1 M NaOH) if it is acidic. Given the predicted pKa of ~ 7.8 , titration with a base is appropriate for the imide proton.^[2]
4. Record the pH of the solution after each incremental addition of the titrant.
5. Continue the titration well past the equivalence point.
6. Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point on the titration curve. Alternatively, use titration software to calculate the pKa from the derivative of the curve.



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Caption: Relationship between pH, pKa, and the aqueous solubility of **Furazidine**.

Conclusion

The physicochemical properties of **Furazidine** powder define its behavior as a pharmaceutical substance. Its identity as a yellow, crystalline solid with a high melting point and poor aqueous solubility presents distinct challenges and considerations for formulation development. The existence of at least two polymorphs requires diligent solid-state characterization and control to ensure product quality and performance. Its multi-target mechanism of action, initiated by reductive activation within bacteria, underscores its efficacy as an antimicrobial agent. The data and protocols presented in this guide serve as a foundational resource for researchers and developers working with this important API, enabling informed decisions in formulation, analytical method development, and clinical application.

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